N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-phenylbutanamide
Description
Properties
IUPAC Name |
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c20-16(8-4-7-13-5-2-1-3-6-13)18-14-11-17(21)19(12-14)15-9-10-15/h1-3,5-6,14-15H,4,7-12H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLYDWJJBSISULA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC(CC2=O)NC(=O)CCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-phenylbutanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Ring: The initial step involves the cyclization of a suitable precursor to form the pyrrolidinone ring. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds in the presence of a metal catalyst.
Attachment of the Phenylbutanamide Moiety: The final step involves the coupling of the pyrrolidinone intermediate with a phenylbutanamide derivative. This can be accomplished through amide bond formation reactions using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-phenylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-phenylbutanamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It serves as a probe in biochemical studies to investigate enzyme activity and protein interactions.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: It is utilized in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-phenylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation and pain.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Framework
- Target Compound: The pyrrolidinone ring (5-oxopyrrolidin-3-yl) is a lactam structure that facilitates hydrogen bonding with biological targets. The cyclopropyl substituent introduces steric hindrance, which may enhance selectivity .
- 3-Chloro-N-phenyl-phthalimide (): Features a phthalimide core with a chlorine atom and N-phenyl group. Unlike pyrrolidinone, phthalimide is aromatic and planar, favoring π-π stacking interactions. This compound is used in polymer synthesis rather than pharmacology, highlighting how core heterocycles dictate application .
- NAT-1 and NAT-2 (): Thiazolidinone-based compounds with nicotinamide side chains. Thiazolidinones exhibit distinct electronic properties due to sulfur in the ring, enabling redox modulation, unlike the oxygen-rich pyrrolidinone .
Side-Chain Modifications
- Butanamide Derivatives (): Complex analogs like (R)- and (S)-stereoisomers with diphenylhexane backbones and phenoxyacetamido groups demonstrate how stereochemistry and bulky substituents (e.g., 2,6-dimethylphenoxy) can drastically alter binding affinity and metabolic pathways .
Pharmacological Implications
While direct activity data for the target compound are absent, comparisons with structurally related molecules suggest:
- Metabolic Stability : Cyclopropyl groups (as in the target) resist cytochrome P450-mediated oxidation better than tert-butyl groups (e.g., NAT-2) .
- Target Selectivity : Bulky substituents (e.g., diphenylhexane in ) may limit off-target interactions compared to smaller groups like the N-phenyl in phthalimide derivatives .
Data Table: Key Structural and Functional Attributes
Research Findings and Trends
- Synthetic Feasibility: The target compound’s cyclopropyl-pyrrolidinone scaffold may require specialized crystallization techniques (e.g., SHELX-based refinement) for structural validation, as seen in small-molecule studies .
- Biological Performance: Thiazolidinones (NAT-1/NAT-2) exhibit antioxidant activity due to phenolic groups, whereas the target compound’s phenylbutanamide may prioritize target engagement over redox modulation .
- Steric vs. Electronic Effects : highlights that stereochemical complexity in butanamides can lead to divergent biological outcomes, a critical consideration for optimizing the target compound .
Biological Activity
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-phenylbutanamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, and mechanisms of action, supported by data tables and relevant research findings.
Chemical Structure and Synthesis
The compound can be characterized by its unique structure, which includes a cyclopropyl group, a pyrrolidinone ring, and a phenylbutanamide moiety. The synthesis typically involves multi-step organic reactions:
- Formation of the Pyrrolidinone Ring : Cyclization of precursors under acidic or basic conditions.
- Introduction of the Cyclopropyl Group : Achieved through cyclopropanation reactions using diazo compounds.
- Attachment of the Phenylbutanamide Moiety : This is done via amide bond formation with coupling reagents like EDCI or DCC.
This compound exhibits its biological effects primarily through interaction with specific molecular targets. It may modulate enzyme activity involved in inflammatory pathways, thereby demonstrating potential anti-inflammatory and analgesic properties. The compound's mechanism likely involves binding to receptors or enzymes, influencing their activity to achieve therapeutic effects.
Pharmacological Properties
Research indicates that this compound has a wide range of pharmacological activities:
- Anti-inflammatory Effects : It inhibits enzymes associated with inflammation, potentially reducing pain and swelling.
- Analgesic Properties : The compound may act on pain pathways, providing relief in various conditions.
- Anticancer Potential : Preliminary studies suggest that it may have activity against certain cancer cell lines, although further research is needed to establish its efficacy in this area .
Research Findings and Case Studies
A review of recent literature provides insights into the biological activity of this compound:
Q & A
Q. What are the common synthetic routes for N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-phenylbutanamide, and how are reaction conditions optimized?
The synthesis of structurally related butanamide derivatives often employs isocyanide-based coupling reactions or carbene transfer methodologies . For example, analogous compounds (e.g., N-(2,6-dimethylphenyl)-4-phenylbutanamide) are synthesized via carbene transfer reactions using brominated benzoate esters and isocyanides at 50°C, followed by purification via flash column chromatography (FCC) . Key variables include:
- Temperature : Elevated temperatures (e.g., 50°C) enhance reaction rates but may require trade-offs in yield due to side reactions.
- Catalysts : Transition-metal catalysts (e.g., Pd or Cu) are often avoided in carbene transfer reactions to minimize contamination.
- Purification : FCC with ethyl acetate/hexane gradients is standard for isolating amide products in 23–70% yields, depending on steric and electronic substituent effects .
Q. How is the structural integrity of this compound validated?
Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are critical:
- 1H/13C NMR : Distinct signals for the cyclopropyl group (e.g., δ 0.5–1.5 ppm for cyclopropyl protons) and pyrrolidinone carbonyl (δ ~170–175 ppm) confirm regiochemistry. Diastereomers may split signals, as seen in cyclopentylacetamide derivatives .
- HRMS : Exact mass matching within 5 ppm ensures molecular formula accuracy. For example, a related compound, (S)-N-(3-(1H-indol-3-yl)-1-oxo-1-(pyridin-4-ylamino)propan-2-yl)-4-phenylbutanamide, showed a [M+H]+ ion at 427 m/z .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound?
Discrepancies in NMR or MS data often arise from solvent effects , tautomerism , or residual impurities :
- Solvent Polarity : CDCl3 vs. DMSO-d6 can shift carbonyl signals by 1–2 ppm. For example, a pyrrolidinone carbonyl in CDCl3 appears at δ 174 ppm but upshifts in DMSO .
- Tautomerism : The 5-oxopyrrolidin-3-yl group may exhibit keto-enol tautomerism, splitting signals in D2O-exchanged NMR .
- Impurity Peaks : FCC-purified products with >95% purity (by HPLC) minimize extraneous signals. Triangulate data with IR (amide I/II bands at ~1650/1550 cm⁻¹) to confirm functional groups .
Q. What strategies are effective in improving low reaction yields during synthesis?
Yield optimization requires substituent tuning and stepwise monitoring :
- Steric Hindrance : Bulky groups (e.g., cyclopropyl) reduce yields due to slower carbene insertion. Pre-activating the isocyanide with Lewis acids (e.g., ZnCl2) can mitigate this .
- Real-Time Monitoring : Thin-layer chromatography (TLC) at 30-minute intervals identifies intermediate byproducts, enabling faster adjustments (e.g., temperature modulation) .
- Protecting Groups : Temporary protection of the pyrrolidinone oxygen (e.g., silylation) prevents undesired side reactions during coupling steps .
Q. How can researchers assess the biological activity of this compound against enzyme targets?
In vitro enzymatic assays and docking studies are standard:
- CYP51 Targeting : For anti-Chagas applications, recombinant Trypanosoma cruzi CYP51 inhibition assays (IC50) are performed using fluorogenic substrates. A related butanamide derivative showed sub-micromolar activity .
- Docking : Software like AutoDock Vina models interactions between the cyclopropyl-pyrrolidinone core and enzyme active sites. Key residues (e.g., heme-coordinating amino acids) are prioritized for mutagenesis validation .
Q. What methodological considerations are critical for crystallographic studies of this compound?
Single-Crystal X-ray Diffraction (SCXRD) requires:
- Crystal Quality : Slow evaporation from dichloromethane/hexane mixtures produces diffraction-quality crystals.
- Data Refinement : SHELXL software refines thermal parameters and hydrogen bonding networks. For example, SHELXL’s robust handling of twinned data is advantageous for chiral centers .
- Validation : R-factors < 5% and Fo/Fc correlation plots ensure structural accuracy .
Methodological Best Practices
- Reproducibility : Document reaction scales (mg to gram-scale) and solvent grades (HPLC vs. technical grade) to minimize batch variability.
- Data Archiving : Public repositories like PubChem (CID: [insert if available]) ensure spectral data accessibility. Avoid proprietary platforms like BenchChem .
- Ethical Compliance : Confirm compound use aligns with institutional biosafety protocols, as noted in disclaimers for tetrazole-containing analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
